molecular formula C11H11N3O B15057257 1-(o-Tolyl)-1H-imidazole-4-carboxamide

1-(o-Tolyl)-1H-imidazole-4-carboxamide

Cat. No.: B15057257
M. Wt: 201.22 g/mol
InChI Key: DSQUQXNFQVHLEX-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of an o-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the imidazole ring, and a carboxamide group at the 4-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Tolyl)-1H-imidazole-4-carboxamide typically involves the reaction of o-toluidine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting imidazole derivative is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the o-tolyl moiety can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: o-Toluic acid derivatives.

    Reduction: o-Tolylamine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(o-Tolyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

    1-(p-Tolyl)-1H-imidazole-4-carboxamide: Similar structure but with the methyl group at the para position.

    1-(o-Tolyl)-1H-imidazole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    1-(o-Tolyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness: 1-(o-Tolyl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the o-tolyl and carboxamide groups, which influence its chemical reactivity and biological activity. The ortho position of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its para and meta counterparts.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(2-methylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-6-9(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15)

InChI Key

DSQUQXNFQVHLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2)C(=O)N

Origin of Product

United States

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